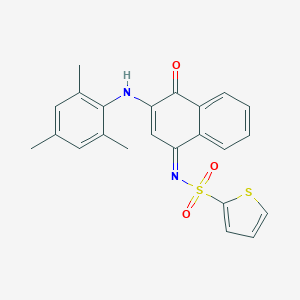

(Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MTS is a chemical compound that belongs to the class of sulfonamide-based dyes. It is a highly fluorescent compound that has been extensively studied due to its potential applications in various fields, including bioimaging, biosensing, and drug delivery. MTS is synthesized by the reaction of 4-hydroxy-1-naphthaldehyde and mesitylamine in the presence of thiophene-2-sulfonamide.

Wissenschaftliche Forschungsanwendungen

MTS has been extensively studied due to its potential applications in various fields. In the field of bioimaging, MTS has been used as a fluorescent probe for the detection of metal ions and biomolecules. In biosensing, MTS has been used as a sensing platform for the detection of various analytes, including glucose, hydrogen peroxide, and metal ions. In drug delivery, MTS has been used as a carrier for the delivery of anticancer drugs.

Wirkmechanismus

The mechanism of action of MTS involves the formation of a complex between MTS and the target analyte. The complex formation results in a change in the fluorescence properties of MTS, which can be detected using various spectroscopic techniques. The mechanism of action of MTS is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.

Biochemical and Physiological Effects

MTS has been shown to exhibit low toxicity and high biocompatibility, making it an ideal candidate for various biomedical applications. MTS has been shown to be stable under physiological conditions, and it exhibits good solubility in aqueous solutions. MTS has also been shown to exhibit good cellular uptake, making it a promising candidate for cellular imaging and drug delivery applications.

Vorteile Und Einschränkungen Für Laborexperimente

MTS has several advantages that make it an ideal candidate for various lab experiments. It is a highly fluorescent compound that exhibits good photostability and low toxicity. MTS is also easy to synthesize and purify, making it readily available for use in various experiments. However, MTS has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties.

Zukünftige Richtungen

There are several future directions for the use of MTS in various scientific research applications. In the field of bioimaging, MTS can be used as a probe for the detection of various biomolecules and metal ions. In drug delivery, MTS can be used as a carrier for the delivery of various anticancer drugs. In biosensing, MTS can be used as a sensing platform for the detection of various analytes, including glucose, hydrogen peroxide, and metal ions. Additionally, future studies can focus on the development of new derivatives of MTS with improved properties for various applications.

Synthesemethoden

The synthesis of MTS involves a simple one-pot reaction that can be carried out under mild reaction conditions. The reaction is initiated by the addition of mesitylamine to a solution of 4-hydroxy-1-naphthaldehyde in methanol. The reaction mixture is then heated under reflux for several hours, and thiophene-2-sulfonamide is added to the reaction mixture. The resulting product is then purified by column chromatography to obtain pure MTS.

Eigenschaften

Molekularformel |

C23H20N2O3S2 |

|---|---|

Molekulargewicht |

436.6 g/mol |

IUPAC-Name |

(NZ)-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]thiophene-2-sulfonamide |

InChI |

InChI=1S/C23H20N2O3S2/c1-14-11-15(2)22(16(3)12-14)24-20-13-19(17-7-4-5-8-18(17)23(20)26)25-30(27,28)21-9-6-10-29-21/h4-13,24H,1-3H3/b25-19- |

InChI-Schlüssel |

XEGZIPBMXLGSNW-PLRJNAJWSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C |

SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)

![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)

![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)

![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)

![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)

![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)

![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)

![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)